
Magnesium bromide (triethylsilyl)methanide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium bromide (triethylsilyl)methanide (1/1/1) is a chemical compound that belongs to the class of organomagnesium compounds. It is used in various chemical reactions, particularly in organic synthesis, due to its reactivity and ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium bromide (triethylsilyl)methanide (1/1/1) can be synthesized through the reaction of magnesium bromide with triethylsilylmethane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) or toluene. The stoichiometry of the reactants is crucial, with a 1:1 ratio being commonly employed .
Industrial Production Methods
Industrial production of magnesium bromide (triethylsilyl)methanide (1/1/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Magnesium bromide (triethylsilyl)methanide (1/1/1) undergoes various types of chemical reactions, including:
Nucleophilic substitution: It acts as a nucleophile, attacking electrophilic centers in substrates.
Addition reactions: It can add to carbonyl compounds, forming alcohols.
Metal-halogen exchange: It can participate in metal-halogen exchange reactions, particularly with organolithium or organozinc compounds.
Common Reagents and Conditions
Common reagents used in reactions with magnesium bromide (triethylsilyl)methanide (1/1/1) include carbonyl compounds (aldehydes, ketones), halides, and epoxides. The reactions are typically carried out in anhydrous solvents like THF or toluene, under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reactions .
Major Products Formed
The major products formed from reactions involving magnesium bromide (triethylsilyl)methanide (1/1/1) include alcohols, substituted alkanes, and various organometallic intermediates. These products are valuable in further synthetic applications and industrial processes.
Scientific Research Applications
Magnesium bromide (triethylsilyl)methanide (1/1/1) has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which magnesium bromide (triethylsilyl)methanide (1/1/1) exerts its effects involves the formation of a reactive organomagnesium intermediate. This intermediate can undergo nucleophilic attack on electrophilic centers, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparison with Similar Compounds
Similar Compounds
Magnesium bromide triphenylmethanolate (111): Similar in structure but with different substituents, leading to variations in reactivity and applications.
Vinylmagnesium bromide: Another organomagnesium compound used in similar types of reactions but with different reactivity due to the presence of a vinyl group.
Uniqueness
Magnesium bromide (triethylsilyl)methanide (1/1/1) is unique due to the presence of the triethylsilyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in certain synthetic applications where other organomagnesium compounds may not be as effective .
Properties
CAS No. |
917616-85-4 |
|---|---|
Molecular Formula |
C7H17BrMgSi |
Molecular Weight |
233.50 g/mol |
IUPAC Name |
magnesium;triethyl(methanidyl)silane;bromide |
InChI |
InChI=1S/C7H17Si.BrH.Mg/c1-5-8(4,6-2)7-3;;/h4-7H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
HWSIRSKHOVMXBM-UHFFFAOYSA-M |
Canonical SMILES |
CC[Si]([CH2-])(CC)CC.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine](/img/structure/B15172222.png)
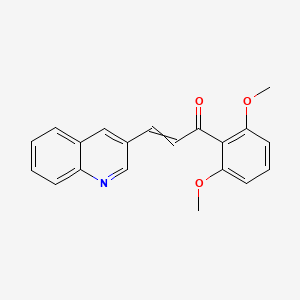
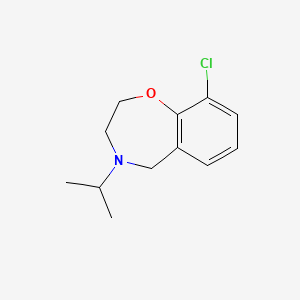
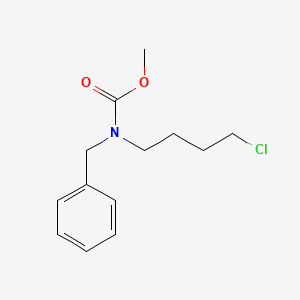
![3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol](/img/structure/B15172245.png)
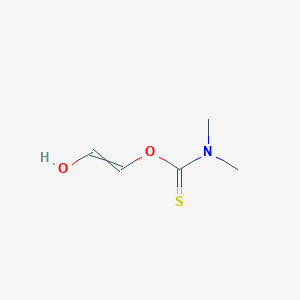
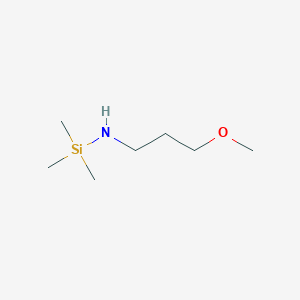


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide](/img/structure/B15172287.png)
![5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one](/img/structure/B15172297.png)
![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)
